Ticlatone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Profile: Ticlatone (Landromil)

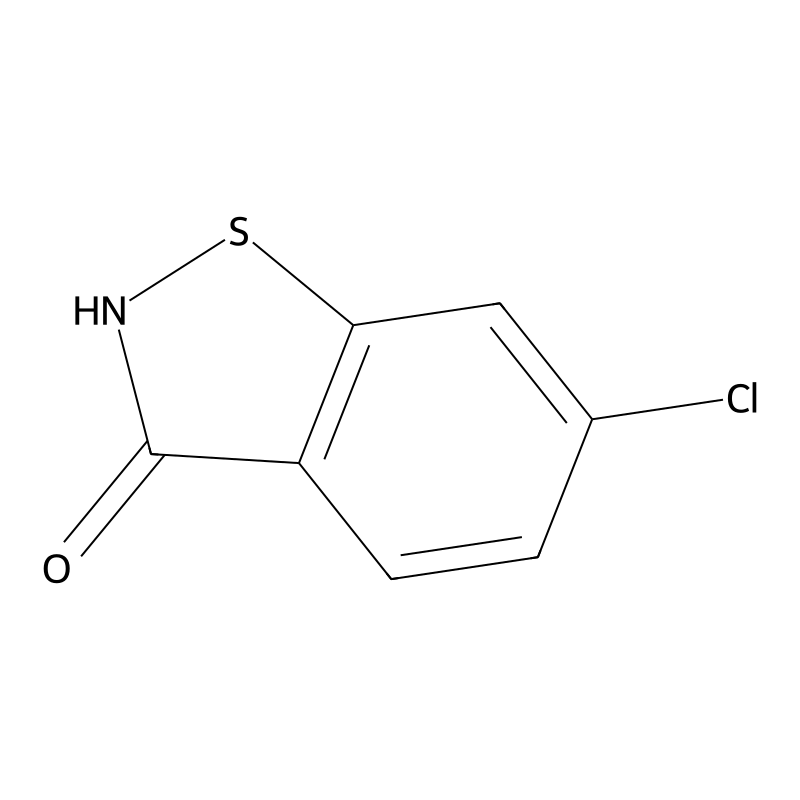

Ticlatone is a synthetic antifungal agent, known by its trade name Landromil. The data below is compiled from chemical databases and a single, historical clinical study [1] [2] [3].

| Profile Aspect | Details |

|---|---|

| Trade Name | Landromil [2] |

| INN/USAN | This compound [2] [4] |

| CAS Number | 70-10-0 [2] [3] [5] |

| Chemical Formula | C(_7)H(_4)ClNOS [2] [3] [5] |

| Molecular Weight | 185.63 g·mol(^{-1}) [2] [3] [5] |

| IUPAC Name | 6-Chloro-1,2-benzothiazol-3(2H)-one [2] [4] |

| Melting Point | 270-273 °C (dec.) [2] [3] |

| Appearance | Off-white to light beige solid [3] [5] |

| Solubility | Slightly soluble in DMSO and methanol [3] [5] |

| Primary Indication | Mycoses (fungal infections) [1] [5] |

Key Clinical Study Summary

The cornerstone of the clinical data comes from a brief report published in 1971.

| Study Characteristic | Description |

|---|---|

| Publication | Mykosen, 1971 Nov 1;14(11):531-3 [1] |

| Title | Clinical studies on landromil (tiklaton) in treatment of mycoses [1] |

| PubMed ID | 5128430 [1] |

| Status | Historical Reference: The study is over 50 years old, and the drug does not appear to have been developed for the modern market [2]. |

Experimental Protocols & Research Use

While detailed clinical trial protocols are unavailable, the compound is currently offered for in vitro research. The following workflow outlines a general approach for antifungal activity assessment based on this compound's described use.

Detailed Methodological Notes:

- Compound Handling: this compound for research is typically supplied as a solid powder with a purity of around 98-99% [5]. It is recommended to store the powder at -20°C. Stock solutions are prepared in DMSO and can be stored at -80°C for up to 6 months [5].

- Antifungal Assays: The specific methodologies from the 1971 clinical study are not detailed in the available abstract [1]. Current research using this compound would likely employ standard in vitro antifungal susceptibility testing (e.g., broth microdilution according to CLSI M38 or M27 guidelines) against a panel of pathogenic fungi to determine Minimum Inhibitory Concentrations (MICs).

Interpretation & Future Directions

The relationship between the available data on this compound and modern drug development principles can be visualized as follows.

- Mechanism of Action: The specific molecular target and mechanism of action of this compound in fungi are unknown based on the search results.

- Therapeutic Combinations: There is no data on this compound used in combination therapies. However, the general principles for developing such therapies, especially in oncology, emphasize the need for robust scientific hypotheses, supportive preclinical data, and pharmacokinetic-pharmacodynamic (PK-PD) studies to identify synergistic effects and optimal dosing [6]. Applying this framework would be essential for any future development of this compound.

Conclusion

This compound serves as a historical example of an antifungal agent. Its chemical structure is well-defined, making it available as a tool for research. However, the profound lack of contemporary clinical and mechanistic data means it currently represents a starting point for fundamental research rather than a developed drug candidate. Future work would require de novo investigation to establish its mechanism of action, pharmacokinetic profile, and full therapeutic potential using modern standards.

References

- 1. Clinical studies on landromil (tiklaton) in treatment of ... [medchemexpress.com]

- 2. This compound [en.wikipedia.org]

- 3. CAS 70-10-0 this compound [bocsci.com]

- 4. This compound | C7H4ClNOS [chemspider.com]

- 5. This compound (Synonyms: 6-Chlorobenzo[d]isothiazol-3(2H)-one) [medchemexpress.com]

- 6. Development of therapeutic combinations targeting major ... [pubmed.ncbi.nlm.nih.gov]

Ticlatone toxicological and ecological information

Available Information on Ticlatone

The table below summarizes the core chemical and application data for this compound found in the search results [1].

| Property | Description |

|---|---|

| Chemical Name | 6-Chloro-1,2-benzothiazol-3(2H)-one [1] |

| CAS Number | 70-10-0 [1] |

| Trade Name | Landromil [1] |

| Molecular Formula | C(_7)H(_4)ClNOS [1] |

| Molar Mass | 185.63 g·mol(^{-1}) [1] |

| Melting Point | 270 to 273 °C (518 to 523 °F) [1] |

| Primary Application | Antifungal agent [1] |

A market research report explicitly lists "Toxicological & ecological information" and "Handling and storage" among its contents, which directly matches your needs [2]. However, this report is behind a paywall, and its detailed data is not publicly accessible through my search.

Methodological Framework for Toxico-Ecological Assessment

Although specific protocols for this compound are not available, the search revealed a detailed whole cell-based screening methodology for a structurally related benzothiazole compound, 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), which possesses antibacterial and adjuvant properties [3]. This can serve as a reference for the types of experiments used in antimicrobial and toxicological profiling.

| Experimental Goal | Detailed Methodology |

|---|

| Whole Cell-Based Antibacterial Screening | • Organism: Acinetobacter baumannii ATCC19606. • Procedure: The compound's minimal inhibitory concentration (MIC) was determined. Spontaneously resistant mutants were selected and their genomes were sequenced to identify the mutated target gene (e.g., ohrB encoding a hydroperoxide reductase). • Follow-up: The sensitivity of bacteria to peroxides (e.g., tert-butyl hydroperoxide) was tested with and without the compound [3]. | | Target Binding Validation | • Technique: Surface Plasmon Resonance (SPR). • Procedure: The purified target protein (OhrB) is immobilized on a sensor chip. The small molecule (6D1) is flowed over the chip in a series of concentrations. The association and dissociation rates in real-time are measured to confirm direct binding and calculate binding affinity [3]. | | Adjuvant Effect Testing | • Procedure: The MIC of established antibiotics (e.g., kanamycin, gentamicin) is determined against susceptible and resistant bacterial strains, both in the presence and absence of a sub-inhibitory concentration of the compound. A significant decrease in the MIC of the antibiotic indicates a synergistic, adjuvant effect [3]. |

Workflow for Data Acquisition

The following diagram outlines a recommended strategy for gathering the necessary information on this compound, moving from freely available resources to more specialized ones.

References

Protocol for Determining Ticlatone Solubility in DMSO and Buffer

This protocol is designed to determine the equilibrium solubility of Ticlatone, which is crucial for preparing stock solutions for in vitro biological assays [1].

Materials and Equipment

- Test Compound: this compound

- Solvents: High-purity DMSO (e.g., >99.9%), and an appropriate aqueous buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4).

- Equipment: Analytical balance, vortex mixer, temperature-controlled incubator or shaker, centrifuge, 0.22 µm syringe filters (compatible with organic and aqueous solvents), HPLC system with UV/VIS detector or a calibrated NMR spectrometer [1] [2].

Sample Preparation

- Saturation: Weigh an excess amount of this compound (e.g., 5-10 mg) into microcentrifuge tubes. Add 1 mL of solvent (DMSO or buffer) to each tube. Perform all preparations in triplicate.

- Equilibration: Cap the tubes tightly and agitate them continuously for 24 hours at a constant temperature (e.g., 25°C) using an incubator or shaker to reach equilibrium.

- Phase Separation: After 24 hours, centrifuge the samples at a high speed (e.g., 10,000-15,000 × g) for 10-30 minutes to pellet the undissolved compound.

- Sampling: Carefully collect the supernatant without disturbing the pellet. For the aqueous buffer sample, filter the supernatant through a 0.22 µm syringe filter. For the DMSO sample, dilution may be necessary before analysis.

Quantitative Analysis

Two primary methods can be used for quantification:

- High-Performance Liquid Chromatography (HPLC): This is the most common method. The saturated solution requires precise dilution with a compatible mobile phase. Quantification is achieved by comparing the peak area of this compound against a standard calibration curve of known concentrations.

- Nuclear Magnetic Resonance (NMR): This method uses an internal standard for quantification. The following table summarizes the core aspects of the NMR method based on a published solubility assessment protocol [1].

Table 1: Key Parameters for NMR-based Solubility Quantification

| Parameter | Specification | Purpose & Rationale |

|---|---|---|

| Internal Standard | Isoleucine (or other suitable compound) in DMSO-d6 | Provides a reference signal for precise concentration calculation [1] |

| Quantification Method | ERETIC2 / PULCON | An electronic reference method that correlates absolute spectral intensities with a reference spectrum for accurate quantification [1] |

| Experimental Error | Estimated at 50 µM | Accounts for inherent variability in the measurement process [1] |

Experimental Workflow for Solubility Assessment

The diagram below outlines the key stages of the experiment.

Expected Results and Data Presentation

After analysis, you can summarize the quantitative data in a clear table.

Table 2: Expected Solubility Data Output for this compound

| Solvent | Experimental Solubility (Mean ± SD) | Unit | Method Used | Critical Notes (e.g., precipitation, stability) |

|---|---|---|---|---|

| DMSO | To be determined | mg/mL or mM | HPLC / NMR | Critical for stock solution stability. Note if any precipitation occurs upon storage. |

| Aqueous Buffer (PBS pH 7.4) | To be determined | µg/mL or µM | HPLC / NMR | Crucial for biological assay planning. Note the supersaturation propensity if measured [2]. |

Advanced Application: Assessing Supersaturation Propensity

For poorly water-soluble drugs, understanding supersaturation behavior is vital. You can modify the protocol by measuring the solubility in buffer at an early time point (e.g., 1 hour) and comparing it to the 24-hour value [2].

- Supersaturation Propensity can be calculated as the ratio of solubility at 1 hour to solubility at 24 hours.

- Technical Note: Techniques like Non-resonant Second Harmonic Scattering (SHS) can be used for this purpose, as they are sensitive to molecular assembly at interfaces and can detect the formation of drug aggregates or micelles above the solubility limit [2].

Troubleshooting and Best Practices

- Compound Stability: Verify the chemical integrity of this compound after dissolution and equilibration (e.g., via HPLC-UV or LC-MS) to rule out degradation.

- DMSO Stock Solutions: For a stock concentration of 100 mM, ensure the measured solubility in DMSO is significantly higher than this threshold. If solubility is borderline, the stock may be unstable and precipitate over time, leading to inaccurate dosing in assays [1].

- "Gray Area" Classification: When classifying solubility, define a clear threshold. For example, if targeting a 1 mM solution for assays, exclude measurements in the 900-999 µM range from definitive "soluble/insoluble" categories due to experimental error [1].

References

Ticlatone stock solution preparation protocol

Ticlatone Application Notes & Protocols

Chemical Characterization of this compound

This compound (CAS 70-10-0), also known by its trade name Landromil, is a synthetic antifungal compound belonging to the benzothiazole class. It is used in research related to pathogenic fungal infections and mycoses [1] [2] [3].

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70-10-0 [2] [4] [3] |

| Trade Name | Landromil [1] [2] [5] |

| Molecular Formula | C₇H₄ClNOS [1] [2] [3] |

| Molecular Weight | 185.63 g/mol [1] [2] [3] |

| Purity | ≥95% - 98% [2] [3] [5] |

| Appearance | Off-white to light beige solid [3] [5] |

| Melting Point | 270 - 273 °C [1] [5] |

| Storage (Powder) | -20°C [3] [5] |

| Predicted Density | 1.515 ± 0.06 g/cm³ [3] [5] |

| Acidic pKa | 7.6 [4] |

| LogP | 2.243 [5] |

Stock Solution Preparation

This compound has low solubility in water and is best dissolved in organic solvents like DMSO [3] [5].

Table 2: Stock Solution Preparation Guide

| Parameter | Protocol Details |

|---|---|

| Recommended Solvent | DMSO [5] |

| Typical Solubility in DMSO | ~125 mg/mL (~673.38 mM) [5] |

| Slight Solubility | Methanol [3] |

| Common Stock Concentrations | 10-100 mM in DMSO [5] |

| Preparation Workflow | Weigh powder → Add solvent → Vortex → Aliquot → Store at -80°C [5] |

The following workflow outlines the preparation and storage of this compound stock solutions:

In Vivo Dosing Formulations

For animal studies, the DMSO stock solution requires further dilution in a suitable vehicle. Below are formulations with the vehicle composition and preparation steps.

Table 3: In Vivo Formulation Protocols from Supplier Data

| Formulation ID | Vehicle Composition | Preparation Steps | Recommended Use |

|---|

| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] | 1. Add 100 µL DMSO stock. 2. Add 50 µL Tween 80. 3. Add 850 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [5] | 1. Add 100 µL DMSO stock. 2. Add 400 µL PEG300. 3. Add 50 µL Tween 80. 4. Add 450 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 3 | DMSO : Corn oil = 10 : 90 [5] | 1. Add 100 µL DMSO stock. 2. Add 900 µL corn oil. 3. Mix well. [5] | IP/IV/IM/SC injection [5] | | Oral 1 | 0.5% CMC Na (Carboxymethylcellulose sodium) [5] | 1. Prepare 0.5% CMC Na solution. 2. Add this compound powder. 3. Mix to form a suspension. [5] | Oral administration (gavage) [5] |

The workflow for preparing an injectable formulation from a DMSO stock solution is as follows:

Storage & Stability

- Powder: Stable for at least 2 years when stored desiccated at -20°C [6] [5].

- DMSO Stock Solution:

- In Vivo Formulations: Use immediately after preparation for optimal results [5].

Safety & Handling

- This compound is for research use only and not for diagnostic or therapeutic use in humans [3] [5] [7].

- The safety data sheet (SDS) should be consulted prior to use. The compound has associated hazard statements, including H302 (Harmful if swallowed, H318 (Causes serious eye damage), and H400 (Very toxic to aquatic life) [7].

- Personal protective equipment (PPE) including gloves and safety glasses should be worn [7].

References

- 1. This compound [en.wikipedia.org]

- 2. CAS 70-10-0: this compound [cymitquimica.com]

- 3. CAS 70-10-0 this compound [bocsci.com]

- 4. This compound [drugcentral.org]

- 5. | antifungal agent | CAS# 70-10-0 | InvivoChem this compound [invivochem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. 70-10-0 | this compound [chemscene.com]

A Framework for Stability Assessment: The STABLE Tool

For a standardized assessment, you can utilize the Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE). This tool evaluates an Active Pharmaceutical Ingredient's (API) stability across five key stress conditions, providing a color-coded score for each [1]:

- High Stability (Colorful section)

- Low Stability (Black section)

- Moderate Stability (Grey section)

The typical experimental workflow for a comprehensive stability study, from planning to analysis, is outlined in the diagram below.

Detailed Experimental Protocols for Forced Degradation

The following sections detail the methodologies for the core stress conditions shown in the workflow.

Acid-Catalyzed Hydrolysis

This test evaluates the API's susceptibility to degradation in an acidic environment [1].

- Procedure: Prepare a solution of your API in a suitable solvent (e.g., water, water-acetonitrile mixture). Add a concentrated hydrochloric acid (HCl) solution to achieve a final concentration typically between 0.1 M and 1.0 M. Heat the mixture at a defined temperature (e.g., 40°C to 70°C) for a set period (1 to 24 hours). Neutralize the solution with a base (e.g., NaOH) at the end of the stress period to stop the reaction.

- Analysis: Use HPLC-UV to analyze the stressed sample and a fresh control. Calculate the percentage of degradation by comparing the peak area of the parent compound.

Base-Catalyzed Hydrolysis

This test evaluates the API's susceptibility to degradation in a basic environment [1].

- Procedure: Prepare an API solution as above. Add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to achieve a final concentration typically between 0.1 M and 1.0 M. Heat the mixture at a defined temperature (e.g., 40°C to 70°C) for a set period (1 to 24 hours). Neutralize the solution with an acid (e.g., HCl) at the end of the stress period.

- Analysis: Analyze using HPLC-UV and calculate the percentage of degradation.

Oxidative Degradation

This test evaluates the API's susceptibility to oxidation [1].

- Procedure: Expose a solid or solution of the API to an oxidizing agent. A common method is to prepare an API solution and add hydrogen peroxide (H₂O₂) to a final concentration of 0.3% to 3.0%. The solution is typically stored at room temperature or heated slightly (25°C to 40°C) for a period of 1 to 24 hours. The reaction can be stopped by adding a quenching agent or by dilution with the mobile phase for analysis.

- Analysis: Analyze using HPLC-UV and calculate the percentage of degradation.

Photostability

This test evaluates the API's susceptibility to degradation by light [1].

- Procedure: Place solid API or API solutions in transparent containers (e.g., clear glass vials). Expose the samples to a light source that provides both visible and UV light (e.g., a cool white fluorescent lamp and a near-UV fluorescent lamp), as per ICH Q1B guidelines. The exposure should be sufficient to deliver at least 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy. Include a control sample wrapped in aluminum foil and placed alongside the test samples.

- Analysis: Compare the exposed samples to the protected control using HPLC-UV to determine the extent of photodegradation.

Thermal Degradation

This test evaluates the API's susceptibility to degradation at elevated temperatures [1].

- Procedure (Solid State): Spread the solid API in a thin layer in a petri dish and place it in a stability chamber or oven. Typical storage conditions are 40°C ± 2°C / 75% RH ± 5% for accelerated testing or 25°C ± 2°C / 60% RH ± 5% for long-term testing [2]. The study duration can range from a few days to several months.

- Procedure (Solution State): Prepare an API solution in a relevant solvent and store it under the same thermal conditions.

- Analysis: Analyze samples at predetermined time points using HPLC-UV to monitor the formation of degradation products and loss of the parent compound.

Stability Scoring and Data Interpretation

After conducting the experiments, you can use a scoring system like STABLE to quantify the results. The table below provides an example of how stability under hydrolytic conditions can be scored. Higher total points indicate greater stability [1].

Table 1: Example Scoring System for Acid/Base-Catalyzed Hydrolysis Stability

| Observed Degradation | Acid/Base Concentration | Temperature | Time | Points Awarded |

|---|---|---|---|---|

| ≤ 10% | 1.0 M | Reflux (~70°C) | 24 hours | 4 (Highest) |

| 10% - 20% | 0.1 M | 70°C | 24 hours | 3 |

| > 20% | 0.1 M | 40°C | 24 hours | 2 |

| > 20% | 0.1 M | 25°C | 1 hour | 1 (Lowest) |

Recommendations for Ticlatone-Specific Studies

Given the lack of direct data, here are specific steps you can take:

- Start with Forced Degradation: The protocols above are your first step. They will help you identify this compound's primary degradation pathways and major degradation products.

- Develop an SIAM: Use the data from forced degradation studies to develop and validate a stability-indicating analytical method (SIAM), such as HPLC-UV, that can accurately quantify this compound and its degradation products independently [1].

- Determine Storage Conditions: Based on the stability profile, you can propose storage conditions. For example, if this compound is highly sensitive to hydrolysis, low-humidity storage in sealed containers with desiccants would be essential [2]. If it is photolabile, amber glass or light-proof packaging must be used [2].

References

Foundational Principles for Antifungal Susceptibility Testing (AFST)

Antifungal Susceptibility Testing (AFST) provides an in vitro measure of a fungus's response to an antifungal agent, most commonly reported as the Minimum Inhibitory Concentration (MIC) or, for echinocandins against molds, the Minimum Effective Concentration (MEC) [1] [2]. The core methodologies are standardized by two major organizations:

- The Clinical and Laboratory Standards Institute (CLSI): CLSI develops internationally recognized standards and interpretive criteria for AFST through its Subcommittee on Antifungal Susceptibility Tests (AFUNG) [3].

- The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST provides a parallel set of standardized procedures and breakpoints [1] [2].

These standards are designed to ensure reproducibility and reliability in results, which is critical for correlating MIC values with clinical outcomes [2]. The following workflow generalizes the key stages of broth microdilution, the reference method, which can serve as a starting point for testing novel agents.

Proposed Adaptable Protocol for Broth Microdilution

This protocol is synthesized from CLSI and EUCAST methods for yeasts and molds [1] [2]. Researchers must empirically determine optimal conditions for Ticlatone.

Reagents and Media

- Culture Media: Use RPMI 1640 medium, buffered to pH 7.0 with MOPS (0.165 mol/L) [1] [4]. Note that CLSI and EUCAST standards differ in glucose content (0.2% vs 2%, respectively) [2].

- Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The starting concentration should be at least 10 times the highest concentration to be tested. Serial two-fold dilutions are then made in RPMI 1640 medium [1] [2].

- Inoculum: Prepare fungal suspensions from fresh, pure cultures (24-48 hours for yeasts; 7 days for sporulating molds like Aspergillus). Adjust the turbidity of the suspension spectrophotometrically to a 0.5 McFarland standard or to a specific transmittance, yielding a final working inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds in the test wells [1] [4].

Testing Procedure

- Plate Preparation: Dispense 100 µL of each this compound dilution into wells of a sterile microdilution plate. Include antifungal-free (growth control) and medium-only (sterility control) wells.

- Inoculation: Add 100 µL of the standardized inoculum suspension to each test well.

- Incubation: Incubate the plates at 35°C. Read results after 24 hours for Candida spp., 48 hours for Aspergillus spp., and up to 72-96 hours for dermatophytes [1] [5].

Endpoint Determination and Interpretation

- MIC for Azoles (e.g., Triazoles) and Echinocandins: The MIC is the lowest drug concentration that produces a ≥50% reduction in visual growth compared to the growth control [1].

- MIC for Amphotericin B: The MIC is the lowest concentration that shows 100% inhibition (CLSI) or ≥90% inhibition (EUCAST) of growth [1].

- MEC for Echinocandins vs. Molds: The MEC is the lowest concentration that leads to aberrant, compact hyphal growth forms [1].

Table 1: Key Methodological Differences Between CLSI and EUCAST Broth Microdilution

| Parameter | CLSI Standard | EUCAST Standard |

|---|---|---|

| Glucose Content | 0.2% [2] | 2.0% [2] |

| Well Shape | U-shaped wells [2] | Flat-bottomed wells [2] |

| Inoculum Size (Yeasts) | 0.5 × 10³ to 2.5 × 10³ CFU/mL [2] | Defined by starting OD and final dilution [1] |

| Endpoint Reading | Primarily visual [1] | Spectrophotometric [1] |

Quality Control and Alternative Methods

- Quality Control (QC): Each test run must include QC strains such as Candida parapsilopsis ATCC 22019 and Candida krusei ATCC 6258. The MIC of this compound for these strains must fall within a predetermined, validated range for the test results to be accepted [4].

- Gradient Diffusion Strips: As an alternative to broth microdilution, gradient diffusion strips (e.g., Etest) can be used. These plastic strips impregnated with a continuous concentration gradient of this compound are placed on an inoculated agar plate. After incubation, the MIC is read where the ellipse of growth inhibition intersects the strip [4].

Research and Development Considerations

For a compound like this compound, which lacks established testing standards, your research should focus on:

- Method Optimization: Systematically compare variables like media, incubation time, and endpoint criteria to establish a robust and reproducible method.

- QC Range Establishment: Determine the expected MIC range for recognized QC strains through repeated testing to create an in-house QC standard.

- Correlation with Molecular Data: If this compound's mechanism of action is known, investigate correlations between MIC values and specific genetic mutations in target genes (e.g., CYP51 for azoles) [1].

- Data Submission: Contributing robust in vitro and in vivo data to standards organizations like CLSI or EUCAST is a critical step toward establishing official interpretive breakpoints [3].

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing | Area of Focus [clsi.org]

- 4. Antifungal Susceptibility Testing of Yeasts using Gradient ... [cdc.gov]

- 5. New thymol-derived triazole exhibits promising activity ... [pmc.ncbi.nlm.nih.gov]

Ticlatone product research applications

Ticlatone Application Notes

This compound (CAS 70-10-0) is a small molecule compound belonging to the benzothiazole class. While historically used as an antifungal agent, recent studies have revealed novel mechanisms of action and potential applications, particularly in overcoming antibiotic resistance and modulating platelet function [1] [2] [3].

Traditional and Emerging Applications

- Antifungal Agent: this compound has been utilized as an antifungal compound for the research of fungal diseases [4] [3].

- Antibacterial Adjuvant: A significant emerging application is its use as an adjuvant to enhance the efficacy of aminoglycoside antibiotics (e.g., kanamycin, gentamicin) against Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii and New Delhi metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae [1].

- Antiplatelet / Antithrombotic Agent: Recent high-throughput screening identified this compound-derived structures as disruptors of the CIB1-integrin αIIbβ3 interaction, indicating potential for development as antiplatelet agents to prevent thrombosis without significant bleeding side effects [2].

Mechanism of Action

- Antifungal: The specific molecular mechanism for its antifungal activity is not fully detailed in the available literature.

- Antibacterial Adjuvant: this compound interacts with a plasmid-derived hydroperoxide reductase (OhrB) in A. baumannii. This interaction increases bacterial sensitivity to oxidative stress and enhances the antibacterial activity of aminoglycoside antibiotics [1].

- Antiplatelet Activity: The compound inhibits the protein-protein interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the cytoplasmic tail of integrin αIIb, a key regulatory step in platelet outside-in signaling and aggregation [2].

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay with Aminoglycosides

This protocol is used to evaluate the synergistic effect between this compound and aminoglycoside antibiotics against bacterial strains [1].

- Principle: The assay determines the Fractional Inhibitory Concentration (FIC) index by testing various combinations of two antimicrobial agents in a two-dimensional matrix.

- Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates

- Bacterial suspension (e.g., A. baumannii ATCC19606) adjusted to 0.5 McFarland standard

- This compound stock solution (e.g., 1 mg/mL in DMSO)

- Aminoglycoside stock solution (e.g., Kanamycin, Gentamicin) in water

- Procedure:

- Preparation of Drug Solutions: Serially dilute this compound along the ordinate (y-axis) of the plate and the aminoglycoside along the abscissa (x-axis).

- Inoculation: Add the bacterial suspension to each well for a final inoculum of ~5 × 10^5 CFU/mL.

- Incubation: Incubate the plate at 37°C for 16-20 hours.

- Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the FIC index using the formula:

- FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

- Synergy is typically defined as an FIC index ≤ 0.5.

The workflow for this assay is outlined below:

Protocol 2: Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction Disruption

This protocol is adapted from a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of the CIB1 and integrin αIIb interaction [2].

- Principle: A fluorescein-labeled αIIb peptide (F-αIIb) binds to CIB1, resulting in a high FP signal. A disrupting compound displaces the peptide, causing a decrease in polarization.

- Materials:

- Recombinant GST-tagged CIB1 protein

- FITC-labeled αIIb cytoplasmic tail peptide (F-αIIb)

- Unlabeled αIIb peptide (for control competition)

- Black, low-volume, 384-well or 1536-well microplates

- Fluorescence polarization plate reader

- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.5, 0.01% Tween-20

- Procedure:

- Complex Formation: In a final assay volume of 50 µL, add assay buffer, 50 nM F-αIIb probe, and 1-2 µM GST-CIB1.

- Compound Addition: Add test compounds (e.g., this compound analogs) and incubate for 30 minutes at room temperature. Include controls (DMSO only, unlabeled peptide).

- Measurement: Read the plate using FP settings (Excitation: ~485 nm, Emission: ~535 nm).

- Data Analysis: Calculate % inhibition relative to controls (DMSO = 0% inhibition, unlabeled peptide = 100% inhibition). Determine IC50 values by fitting compound dose-response data.

The key relationships and experimental flow are summarized in the following diagram:

Quantitative Data Summary

The table below summarizes key quantitative data for this compound from the literature:

| Parameter | Value | Experimental Context / Conditions | Source |

|---|---|---|---|

| Molecular Formula | C~7~H~4~ClNOS | N/A | [5] [4] [3] |

| Molecular Weight | 185.63 g/mol | N/A | [5] [4] |

| CAS Number | 70-10-0 | N/A | [5] [4] [3] |

| Melting Point | 270 - 273 °C | N/A | [4] [3] |

| Antibacterial Adjuvant MIC | 1 mg/L | Against A. baumannii ATCC19606 | [1] |

| Solubility (DMSO) | ~125 mg/mL (~673 mM) | For in vitro studies | [4] |

| IC50 (FP Assay) | ~2.7 µM | For unlabeled αIIb peptide in CIB1 disruption assay | [2] |

Conclusion

This compound is a promising scaffold in modern drug discovery beyond its initial antifungal use. Its newly discovered roles include boosting the effectiveness of existing antibiotics against resistant strains and inhibiting critical protein interactions in platelets. The provided protocols and data offer a foundation for further research into these novel applications.

References

- 1. A small molecule interacts with pMAC-derived ... [nature.com]

- 2. and Integrin-Binding Protein 1 and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. | antifungal agent | CAS# 70-10-0 | InvivoChem this compound [invivochem.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Application Note: Protocol for Repurposing Sigma Receptor Modulators via Phenotypic Screening

Introduction and Scientific Rationale

Drug repurposing represents a strategic approach to identify new therapeutic uses for existing compounds, offering reduced development timelines and costs compared to de novo drug discovery [1]. This protocol outlines a phenotypic screening strategy for identifying compounds with potential for repurposing, with a focus on modulators of the sigma-1 receptor (S1R), a key regulator of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [2].

The central role of ER stress in diverse pathologies, including viral infections (e.g., SARS-CoV-2) and cancer, makes it a compelling therapeutic target [2]. Coronavirus infections, for instance, cause massive ER stress due to the synthesis of large amounts of viral glycoproteins and the modification of ER membranes for viral replication [2]. Similarly, sustained ER stress promotes pro-tumoral attributes in cancer cells [2]. Compounds that modulate the terminal UPR can therefore interrupt these disease cycles. This protocol utilizes the antiplatelet drug Ticlopidine as a prototype S1R modulator, detailing the steps to evaluate its activity and mechanism, providing a template for profiling analogous compounds like Ticlatone.

Experimental Workflow and Protocol

The following diagram illustrates the integrated screening workflow, which combines automated phenotypic assessment with mechanistic validation.

Primary Phenotypic Screening

Objective: Identify compounds that inhibit critical cellular functions. Protocol (Adapted from Sperm Motility Screening [3]):

- Cell Preparation: Use relevant primary cells or cell lines. For a specialized screen, use purified human spermatozoa to assess motility as a phenotypic endpoint.

- Automation: Employ a fully automated robotic platform to dispense cells into assay-ready compound plates.

- Imaging & Kinetics: Incubate compounds with cells for 30-60 minutes. Acquire time-lapse images using a high-throughput microscope.

- Quantitative Analysis: Use automated cell tracking software to quantify kinetic parameters (e.g., motility, velocity) for >200 cells per well.

- Viability Integration: Follow immediately with a flow cytometry-based assay to measure cell viability and other functional endpoints (e.g., acrosome reaction), using far-red labeled reagents to minimize interference from fluorescent compounds [3].

- Hit Selection: Define hits based on a pre-determined cut-off (e.g., >15% reduction in motility compared to controls). Calculate assay robustness using the Z'-factor (target: 0.4-0.8) [3].

Hit Confirmation and Dose-Response

Objective: Validate primary hits and determine potency. Protocol:

- Hit Resupply: Obtain fresh powder or stocks of putative hit compounds.

- Dose-Response Curve: Test compounds across a concentration range (e.g., 0.01 µM to 100 µM) in the primary phenotypic assay.

- Data Analysis: Calculate half-maximal effective concentration (EC₅₀) values using non-linear regression curve fitting. Confirm effect size and potency.

Mechanism of Action Studies

Objective: Elucidate the molecular pathway through which the compound acts. Protocol:

- In-silico Target Prediction: Perform molecular docking studies to confirm interaction with proposed targets like the sigma-1 receptor (S1R). Use a web-based platform like GalaxySagittarius for combined ligand similarity-based and receptor structure-based approaches [4].

- Biochemical Validation (Western Blot):

- Cell Treatment: Treat relevant cell lines (e.g., A549 lung cancer, LNCaP prostate cancer, U87 glioblastoma) with the candidate compound (e.g., Ticlopidine) and a control (e.g., Hydroxychloroquine) for 4-24 hours [2].

- Protein Analysis: Resolve cell lysates by SDS-PAGE and immunoblot for UPR effector proteins:

- Binding Immunoglobulin Protein (BIP): A key partner of S1R and central ER chaperone.

- Activating Transcription Factor 4 (ATF4)

- C/EBP Homologous Protein (CHOP): Critical for terminal UPR and apoptosis.

- Cytotoxicity Assay: Treat cells for 48-72 hours and measure cell viability using assays like MTT or CellTiter-Glo to link UPR induction to cell death [2].

Key Data Interpretation and Analysis

Table 1: Expected Results from Mechanistic Studies

Table illustrating representative data for a confirmed hit like Ticlopidine compared to a control compound.

| Cell Line | Treatment | BIP Induction | ATF4 Induction | CHOP Induction | Cytotoxicity (48h) |

|---|---|---|---|---|---|

| A549 (NSCLC) | Ticlopidine | Strong | Strong | Strong | High |

| Hydroxychloroquine | Weak/None | Variable | Variable | Low | |

| LNCaP (Prostate) | Ticlopidine | Strong | Strong | Strong | High |

| Hydroxychloroquine | Weak/None | Variable | Variable | Low | |

| U87 (Glioblastoma) | Ticlopidine | Strong | Strong | Strong | Moderate |

| Hydroxychloroquine | Weak/None | Variable | Variable | Low |

Table 2: Advantages of the Phenotypic Screening Platform

Summary of the key benefits of the automated screening approach [3].

| Feature | Benefit | Application in Protocol |

|---|---|---|

| Automated Imaging & Tracking | Quantitative, unbiased kinetic data on motile cells. | Primary Phenotypic Screen |

| Integrated Flow Cytometry | Multiplexed assessment of viability and secondary functions. | Hit Validation |

| Use of Repurposing Libraries (e.g., ReFRAME) | Screens clinically advanced compounds with known safety profiles. | Accelerates translation. |

| Fully Robotic Platform | Enables high-throughput screening with complex primary cells. | Increases throughput and reproducibility. |

Mechanistic Pathway and Logic

The proposed mechanism of action for a compound like Ticlopidine, which this protocol is designed to validate, involves the induction of terminal UPR via sigma receptor modulation, as illustrated below.

Discussion and Conclusion

This protocol provides a framework for the systematic repurposing of drugs, using Ticlopidine as a model S1R modulator. The strength of this approach lies in its combination of phenotypic screening—which is unbiased and can reveal novel biology—with targeted mechanistic validation [3] [2]. The ability to rapidly identify compounds that induce terminal UPR has broad therapeutic implications, particularly for conditions like severe COVID-19, where modulating the host cell's stress response could inhibit viral replication, and in oncology, where it could trigger apoptosis in resistant cancer cells [2].

Key Considerations:

- Donor Variability: When using primary cells like spermatozoa, inherent donor pool variance can occur. Dispensing control cells at regular intervals throughout a screening run helps monitor and account for this decline in health over time [3].

- Assay Interference: Fluorescent compounds or DNA intercalators in libraries can generate false positives in flow cytometry-based assays. Using far-red fluorescent labels and implementing rigorous counter-screens and triaging steps is essential [3].

- Contextual Efficacy: The cytotoxic effect of UPR-inducing compounds may vary between cell lines, as seen with Ticlopidine's higher potency in LNCaP versus U87 cells [2]. This underscores the need for testing across multiple, relevant models.

References

- 1. and synergistic Drug -combinations for... repurposing screens drug [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing the Antiplatelet Agent Ticlopidine to Counteract ... [pmc.ncbi.nlm.nih.gov]

- 3. A phenotypic screening platform utilising human ... [elifesciences.org]

- 4. From GWAS to drug : screening antipsychotics for... repurposing [translational-medicine.biomedcentral.com]

High-Throughput Screening (HTS) Workflow Overview

High-throughput screening is a foundational tool in drug discovery, allowing researchers to rapidly test thousands of compounds for activity against a biological target. The following diagram illustrates the general workflow of an HTS campaign, from assay development to hit validation [1] [2] [3].

Established HTS Assay Methodologies for Adaptation

While Ticlatone-specific protocols are not available, the principles from these well-developed assays can be directly applied. The table below summarizes key experimental parameters from recent, relevant HTS studies.

| Assay Type / Target | Detection Method | Key Assay Parameters | Library Size | Key Outcome/Validation |

|---|

| Fluorescence Polarization (FP) Target: CIB1-αIIbβ3 interaction [1] | Fluorescence Polarization | • Probe: 50 nM F-αIIb peptide • Protein: 1-2 µM GST-CIB1 • Incubation: 30 min, RT • DMSO Tolerance: ≤5% • Format: 1536-well | 14,782 compounds | Identified disruptors of protein-protein interaction; validated via platelet aggregation. | | Luminescence-based Biochemical Assay Target: TRIP13 ATPase activity [3] | ADP-Glo Luminescence | • Robustness (Z'-factor): >0.85 • Signal/Background Ratio: ~6 • Format: HTS-optimized | ~4,000 compounds | Identified Anlotinib (IC₅₀: 5 µM); binding confirmed by Cellular Thermal Shift Assay (CETSA). | | Cell-Based Aggregation Assay Target: Tau protein aggregation [4] | Split GFP / Flow Cytometry | • Cell line: Suspension-adapted HEK293 • Readout: Fluorescence upon tau aggregation • Analysis: Flow cytometry | Not specified | Dose-dependent inhibition observed; allows simultaneous assessment of efficacy and cytotoxicity. | | Bacterial Growth Inhibition Target: Multi-drug resistant A. baumannii [2] | Optical Density (OD₆₀₀) | • Format: 1536-well • Inoculum Dilution: 1:1000 • Incubation: 20-22 h at 37°C • Control: Rifampin (46 µM) | ~4,096 compounds (LOPAC & NPC libraries) | Identified 7 non-antimicrobial drugs with inhibitory activity; revealed synergistic drug combinations. |

Detailed Experimental Protocol: FP-Based Screening for Protein-Protein Interaction Disruptors

This protocol, adapted from the CIB1-αIIbβ3 interaction screen, provides a step-by-step guide for running an FP-based HTS to find compounds that disrupt a similar target, which could be directly applicable for this compound [1].

Reagent Preparation

- Assay Buffer: Prepare a suitable physiological buffer (e.g., Tris or PBS). Supplement with 1-2 mM CaCl₂ if the target interaction is calcium-dependent.

- CIB1 Protein: Use recombinant, purified protein (e.g., GST-tagged). Aliquot and store at -80°C.

- Fluorescent Peptide (F-αIIb): Resuspend the FITC-labeled peptide in DMSO to make a stock solution. Protect from light.

- Compound Library: Prepare source plates with compounds dissolved in DMSO. The final DMSO concentration in the assay should be ≤1-2%.

Assay Procedure (1536-Well Format)

- Dispense Compounds: Using a non-contact dispenser or pintool, transfer 23 nL of each compound from the source plate to the assay plate.

- Add Protein: Dispense 2 µL of GST-CIB1 protein (in assay buffer) to a final concentration of 1-2 µM into all wells.

- Add Probe: Dispense 2 µL of the F-αIIb peptide (in assay buffer) to a final concentration of 50 nM.

- Incubate: Seal the plate to prevent evaporation and incub at room temperature for 30 minutes, protected from light.

- Read Plate: Measure fluorescence polarization (FP) on a compatible plate reader (e.g., excitation: 485 nm, emission: 528 nm).

Data Analysis and Hit Identification

- Normalization: Normalize raw data using the following formula, where

Vis the signal:% Inhibition = [(V_compound - V_DMSO_control) / (V_DMSO_control - V_max_inhibition_control)] * 100 - Dose-Response: For the primary hits, perform a confirmation screen with an 11-point, 3-fold dilution series in triplicate.

- Hit Criteria: Define hits based on a combination of % inhibition (e.g., >50%) and curve class from a four-parameter Hill equation fit.

Critical Success Factors and Troubleshooting

- Assay Robustness: A Z'-factor > 0.5 is essential for a reliable HTS campaign. Calculate this during the development phase using the formula: Z' = 1 - [3*(σ_c⁺ + σ_c⁻) / |μ_c⁺ - μ_c⁻|], where c⁺ and c⁻ are the positive and negative controls [2] [3].

- Counterscreen Implementation: To eliminate false positives from fluorescent or aggregating compounds, run a parallel counterscreen. This can use a scrambled version of the peptide to identify non-specific binders [1].

- Orthogonal Validation: Do not rely solely on the primary HTS readout. Early validation of hits using a different technique (e.g., Microscale Thermophoresis (MST), Intrinsic Tryptophan Fluorescence (ITF), or a functional cell-based assay like platelet aggregation) is critical to confirm true activity [1].

Pathways for this compound-Specific Research

Given the lack of direct information on this compound HTS assays, here are practical suggestions for your research:

- Explore Broader Chemical Families: this compound is a benzothiazole derivative. The review on benzothiazole-based compounds of therapeutic potency [5] is an excellent starting point. It covers the biological activities and targets (e.g., antimicrobial, antiviral) associated with this chemical class, which can inform your target selection for screening.

- Investigate Related Assays: The methodologies detailed here for tau aggregation [4], bacterial growth [2], and protein-protein interactions [1] are highly adaptable. You can modify the target, protein, or cell line to align with this compound's known or hypothesized mechanism of action.

- Consult Patent Literature: While the patents found were not directly relevant to this compound screening [6] [7] [8], searching specialized patent databases with broader keywords ("benzothiazole," "antifungal HTS") might yield more applicable formulation or method claims.

I hope these detailed protocols and frameworks provide a solid foundation for your work. If you have more context about this compound's specific molecular target or desired activity, I may be able to help you refine this approach further.

References

- 1. and Integrin-Binding Protein 1 and ... [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing Screen Identifies Unconventional Drugs With ... [pmc.ncbi.nlm.nih.gov]

- 3. Advancing the development of TRIP13 inhibitors - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 4. A high-throughput drug screening assay for anti-tau ... [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds ... [pubs.rsc.org]

- 6. Methods related to TIM 3, a Th1-specific cell surface ... [patents.google.com]

- 7. US11541002B2 - Oral film compositions and dosage forms ... [patents.google.com]

- 8. US10815276B2 - Cell penetrating peptides and methods ... [patents.google.com]

Ticlatone low solubility troubleshooting

Understanding the Solubility Problem

A significant challenge in drug development is that an estimated 70-90% of new chemical entities (NCEs) in the research pipeline and about 40% of existing marketed drugs are poorly water-soluble [1]. Drugs for complex therapeutic areas like oncology and antivirals are particularly affected [2]. For a drug to be absorbed, it must be in solution, making low solubility a major cause of inadequate and variable bioavailability [3].

The following diagram outlines a systematic decision-making process for selecting the most appropriate solubility enhancement strategy.

Techniques for Solubility Enhancement

Here is a comparison of major solubility enhancement technologies to help you select and evaluate the most promising options.

| Technique | Mechanism of Action | Key Advantages | Key Limitations / Risks | Common Excipients/Carriers |

|---|---|---|---|---|

| Salt Formation [2] [3] | Alters pH to increase solubility in GI fluids. | Well-established, can significantly enhance dissolution rate. | Prone to precipitation in GI tract; not applicable for non-ionizable compounds; stability issues [2]. | Hydrochloric acid, Sodium hydroxide, Maleic acid. |

| Amorphous Solid Dispersions (ASD) [2] [4] | Creates high-energy, amorphous drug form; increases surface area & wettability. | Can greatly enhance both dissolution rate & equilibrium solubility; broad applicability [2]. | Thermodynamic instability risk (recrystallization); process can be complex [4]. | Polymers (HPMC, PVP, VA64), Surfactants. |

| Particle Size Reduction [3] [4] | Increases surface area for dissolution. | Simple concept; improves dissolution rate. | Does not change equilibrium solubility; can induce physical/chemical degradation [3]. | Stabilizers (surfactants like Poloxamer, PVP). |

| Nanosuspension [3] [1] | Reduces particle size to nanoscale, massively increasing surface area. | Can be applied to poorly soluble drugs without organic solubility; suitable for various routes. | Physical stability challenges (aggregation, Ostwald ripening). | Stabilizers (surfactants, polymers). |

| Lipid-Based Systems (Nanoemulsions) [5] | Solubilizes drug in lipid droplets; enhances permeability. | Enhances bioavailability; protects drug from degradation. | Complex formulation; stability of emulsion can be challenging. | Oils (Soybean, Miglyol), Emulsifiers (Alginate, Lecithin), Co-surfactants. |

| Complexation [3] | Forms inclusion complexes, masking drug hydrophobicity. | Can stabilize unstable drugs; well-known for certain applications. | Limited drug loading capacity; can be costly. | Cyclodextrins and their derivatives. |

Experimental Protocols for Key Techniques

Protocol 1: Preparing a Nanoemulsion via Combined Homogenization [5]

This method is effective for highly hydrophobic compounds and has shown significant improvements in antifungal activity.

- Oil Phase: Dissolve the chalcone DB4OCH3 (or your drug candidate) in soybean oil (a long-chain triglyceride) at 0.07 mg/mL to 1.20 mg/mL.

- Aqueous Phase: Prepare a 1.0% (w/v) solution of sodium alginate in purified water.

- Pre-mixing: Combine the oil and aqueous phases using a high-speed homogenizer for 5 minutes to form a coarse emulsion.

- High-Speed Homogenization & Ultrasound: Further process the coarse emulsion using a high-speed homogenizer combined with an ultrasonic processor.

- Typical Parameters: Ultrasonication for 10 minutes, with the amplitude set to 70% in pulse mode (10 seconds on, 5 seconds off).

- Characterization: Evaluate the nanoemulsion for:

- Particle Size & PDI: Using Dynamic Light Scattering (DLS). Target size: ~200-250 nm.

- Zeta Potential: Using Electrophoretic Light Scattering. Highly negative values (e.g., -80 mV) indicate good electrostatic stability.

- Encapsulation Efficiency (EE): Centrifuge and analyze the supernatant. The combined method can achieve EE >90% [5].

Protocol 2: Forming an Amorphous Solid Dispersion (ASD) via Spray Drying [2]

Spray drying is a prevalent technique for creating ASDs with high solubility.

- Solution Preparation: Dissolve the drug and a hydrophilic polymer (e.g., HPMC, PVP) in a volatile organic solvent (e.g., methanol, acetone). The drug and polymer must be fully dissolved.

- Spray Drying: Pump the solution through a nozzle into a heated drying chamber.

- Process: The solvent evaporates rapidly, kinetically trapping the drug in an amorphous state within the polymer matrix.

- Solubility Enhancement for "Brick Dust" Molecules: If the drug has low solubility in standard solvents, consider:

- Temperature Shift: Heat the solution to 130°C under pressure before spraying to increase drug solubility [2].

- Volatile Processing Aids: For ionizable drugs, add a volatile acid (e.g., acetic acid for weak bases) or base (e.g., ammonia for weak acids) to the solution to ionize and dissolve the drug. The aid is removed during drying [2].

- Characterization: Analyze the resulting powder using:

- Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.

- Dissolution Testing to compare performance against the crystalline drug.

The experimental workflow for these protocols is summarized below.

Frequently Asked Questions (FAQs)

Q1: Our drug is not ionizable, so salt formation isn't an option. What are the best alternatives? For non-ionizable compounds, amorphous solid dispersions (ASD) and lipid-based systems are among the most effective and commonly used technologies. ASDs work by creating a high-energy, amorphous form of the drug, while lipid-based systems solubilize the drug in a lipid matrix, both of which can significantly enhance apparent solubility and bioavailability [2].

Q2: Why does reducing particle size to the nanoscale work better than traditional micronization? While micronization increases surface area, it often does not change the drug's equilibrium solubility. Nanosizing creates particles with such a high surface area to volume ratio that it can lead to an increase in saturation solubility itself, a phenomenon described by the Ostwald-Freundlich equation. This, combined with the drastically enhanced dissolution rate, leads to much better bioavailability [3] [1].

Q3: We made an ASD, but the drug recrystallized during storage. How can we prevent this? Recrystallization indicates physical instability. You can mitigate this by:

- Polymer Selection: Choose a polymer with higher glass transition temperature (Tg) and strong drug-polymer interactions (e.g., hydrogen bonding) that inhibit molecular mobility.

- Adding Surfactants: Incorporate small amounts of surfactants (e.g., Poloxamer) to improve wettability and act as crystallization inhibitors.

- Optimized Drying: Ensure the spray-drying process produces a completely amorphous product and that residual solvents, which can act as plasticizers, are minimized [2] [4].

References

- 1. Novel Nano-Technologies to Enhance Drug Solubility ... [pharmaexcipients.com]

- 2. Solving Low Solubility Challenges to Optimize ... [drug-dev.com]

- 3. Drug Solubility: Importance and Enhancement Techniques [pmc.ncbi.nlm.nih.gov]

- 4. Improvement in solubility of poor water-soluble drugs by ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Emulsification Techniques to Optimize the ... [pmc.ncbi.nlm.nih.gov]

Ticlatone stability issues in solution

What is Known About Ticlatone

This compound (CAS 70-10-0) is recognized as an antifungal agent [1]. However, the search results do not contain detailed data on its stability in solution, degradation pathways, or specific troubleshooting guides for experimental work.

A Framework for Investigating Stability

In the absence of specific data, here is a general, systematic approach you can use to design stability studies for compounds like this compound.

Preliminary Stability Assessment

This initial workflow helps you identify potential stability issues and narrow down the contributing factors.

Experimental Design for Root Cause Analysis

Once an issue is identified, you can design experiments to investigate the root cause. The table below outlines key stress factors to test and the corresponding analytical methods to employ.

| Stress Factor | Experimental Conditions | Key Analytical Methods |

|---|---|---|

| pH | Prepare buffers covering pH 2-10; incubate at room temp and 40°C. | HPLC for degradation products, visual inspection for precipitation. |

| Temperature | Store solutions at 4°C, 25°C, 40°C, and 60°C for defined periods. | HPLC for assay and purity, visual inspection. |

| Light | Expose solutions to UV and visible light per ICH guidelines; keep a dark control. | HPLC, visual inspection for color change. |

| Oxidation | Expose to oxygen headspace or add low-level oxidants (e.g., H2O2). | HPLC for new peaks, mass spectrometry for identification. |

| Solvent System | Test in different solvents (aqueous buffers, DMSO, ethanol, etc.). | Solubility studies, visual inspection, HPLC for chemical stability. |

Proposed Stabilization Strategies

Based on the root cause identified through the experiments above, you can explore the following mitigation strategies:

- pH Adjustment: Maintain the solution at the pH where this compound shows maximum stability.

- Temperature Control: Store solutions at low temperatures (e.g., -20°C or 4°C) and avoid repeated freeze-thaw cycles.

- Light Protection: Use amber glass or containers wrapped in aluminum foil for all storage.

- Anti-oxidants: Incorporate anti-oxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible.

- Optimized Solvent Systems: Use a co-solvent system (e.g., water-ethanol or water-PEG) to enhance solubility and stability.

References

Core Principles of Plasma Membrane Integrity Assays

The general principle involves using membrane-impermeant fluorescent dyes that enter cells only when the plasma membrane is damaged. The intensity of fluorescence inside the cells corresponds to the level of membrane disruption [1].

The table below summarizes common dyes used in these assays.

| Dye Name | Mechanism of Action | Best Use Case |

|---|---|---|

| Propidium Iodide (PI) | Binds to nucleic acids; fluorescence increases >20-fold upon binding. | Standard endpoint measurements; high sensitivity [1]. |

| Impermeant Hoechst dyes (e.g., 33258) | Binds to DNA in the minor groove. | Endpoint measurements; clear nuclear staining [1]. |

| FM dyes (e.g., FM1-43, FM4-64) | Styryl dyes that fluoresce upon insertion into the phospholipid bilayer. | Real-time, kinetic imaging of repair; best for short-term assays [1]. |

Experimental Workflow for a Endpoint Assay

You can adapt the following population-based endpoint assay to test Ticlatone. This method is ideal for screening different conditions or concentrations.

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when adapting this assay.

Q1: My positive control (detergent) shows weak fluorescence. What's wrong?

- Cause: The dye concentration may be too low, or the incubation time may be insufficient for the dye to enter cells.

- Solution: Titrate the dye concentration (e.g., test 0.5 - 5 µg/mL for PI). Ensure the incubation time is at least 30 minutes. Confirm that your positive control (e.g., 0.1% Triton X-100) is effectively lysing the cells under a microscope.

Q2: I see high background fluorescence in my untreated control. How can I reduce it?

- Cause: Incomplete washing can leave residual dye in the medium, or the cells may have a high level of baseline death.

- Solution: Increase the number of washes with buffer after the incubation step. Ensure your cell culture is healthy and not over-confluent. Verify that the dye is properly prepared and filtered.

Q3: The results are highly variable between replicates. How can I improve consistency?

- Cause: Inconsistent cell seeding, uneven compound distribution, or errors during the washing steps.

- Solution: Plate cells carefully to ensure a uniform monolayer. Use an automated plate washer or be meticulous with manual washing. Include technical replicates for each condition and repeat the experiment at least three times (n=3) for statistical power.

Q4: How can I confirm that the effect is specific to membrane integrity and not general cytotoxicity?

- Cause: A compound can cause cell death through various mechanisms not involving direct membrane disruption.

- Solution: Run a parallel assay for general cell viability, such as an MTT or ATP-based assay. A compound that rapidly increases PI signal but shows a slower decrease in metabolic activity may be specifically disrupting the membrane.

References

Ticlatone reactive oxygen species ROS measurement

Fluorescent Probe-Based ROS Detection

Fluorescent dyes are a common and sensitive method for detecting intracellular ROS. The table below compares two widely used probes.

| Probe Name | Primary ROS Detected | Key Features | Common Applications | Important Limitations |

|---|

| Dihydroethidium (DHE) [1] [2] | Superoxide (O₂•⁻) | - Cell-permeable.

- Oxidized to fluorescent 2-hydroxyethidium (2-OH-E⁺) and ethidium (E⁺).

- Specificity requires HPLC validation [2]. | - Measuring total cellular superoxide [1].

- Vascular oxidative stress in tissue sections (e.g., aorta) [2]. | - Fluorescence products (2-OH-E⁺ and E⁺) have overlapping spectra, risking non-specific signal [1] [2].

- Requires HPLC for definitive separation of specific product [2]. | | MitoSOX Red [2] | Mitochondrial Superoxide | - DHE derivative with triphenylphosphonium cation for mitochondrial targeting.

- Measured via fluorescence microscopy or HPLC [2]. | - Specific detection of ROS originating from the mitochondrial electron transport chain [2]. | - Tissue autofluorescence can interfere with microscopy readings [2].

- HPLC is the preferred method for accurate quantification in tissues [2]. |

Spectrophotometric Assays for ROS

Spectrophotometric assays provide a method to estimate the overall oxidant status in biofluids like serum. They are simpler to set up than chromatographic techniques but measure stable ROS end-products rather than short-lived radicals [3].

One example is the TOS-dianisidine (Total Oxidant Status) assay [3]:

- Principle: ROS in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The Fe³⁺ ions then form a complex with xylenol orange dye, which can be measured spectrophotometrically at a wavelength between 540 and 580 nm [3].

- What it measures: This assay primarily detects hydrogen peroxide (H₂O₂) and lipid hydroperoxides (LOOH) [3].

- Considerations: It provides a collective measure of various oxidants and is not specific to individual ROS molecules [3].

Detailed Experimental Protocol: DHE Staining and Detection

This protocol is adapted for high-throughput screening in cell cultures, which is highly relevant for drug development [1].

Troubleshooting Common DHE Issues:

- High Background Fluorescence: Ensure washes are thorough to remove unincorporated dye. Include a no-dye control to account for cellular autofluorescence.

- Low Signal: Confirm the DHE stock solution is fresh and has not undergone repeated freeze-thaw cycles. Aliquot and store at -20°C [1]. Optimize incubation time and dye concentration for your specific cell type.

- Specificity Concerns: If precise measurement of superoxide is critical, the fluorescence microscopy method should be validated using HPLC to separate the specific superoxide product (2-OH-E+) from the non-specific oxidation product (E+) [2].

Technical Support FAQs

Q1: My positive control (e.g., H₂O₂) is working, but my test compound shows no change in DHE fluorescence. What could be wrong?

- A: The compound might not induce superoxide, or its effect might be transient and missed at your single time-point measurement. Consider a time-course experiment. Alternatively, the compound could be generating other ROS types (like H₂O₂) that DHE is less sensitive to. Testing with a broader-spectrum probe like DCFH-DA (with its limitations in mind) [1] or a H₂O₂-specific assay (e.g., TOS-dianisidine) [3] could provide further insight.

Q2: I get inconsistent ROS measurements between replicates when testing my compound. How can I improve reproducibility?

- A: Inconsistency often stems from cell culture conditions. Ensure:

- Uniform seeding density across all wells.

- Consistent passage number and cell health.

- Precise timing for compound treatment and DHE incubation.

- Protection of DHE and stained plates from light throughout the procedure [1].

Q3: Why should I use HPLC with DHE/MitoSOX when fluorescence microscopy is faster?

- A: Fluorescence microscopy is excellent for relative comparisons and cellular localization. However, HPLC is required for definitive, quantitative identification of superoxide. It physically separates the specific superoxide product (2-OH-E+) from the non-specific product (E+), eliminating a major source of artifact and providing a more accurate measurement [2].

References

Experimental Models for Permeability Assessment

For researchers, selecting the right model is the first critical step. The table below summarizes the most relevant in vitro models for assessing and improving compound permeability.

| Model Type | Key Application | Key Output/Measurement | Regulatory Recognition | Considerations |

|---|---|---|---|---|

| Caco-2 Cell Monolayer [1] | Predicting human intestinal absorption for oral drugs; mechanistic permeability studies. | Apparent Permeability Coefficient (Papp); efflux transporter substrate identification. | Yes (FDA, EMA) [1] | High internal and external variability; requires rigorous internal validation [1]. |

| P-gp Inhibition Assays [2] | Assessing drug-drug interaction risk and identifying P-gp efflux. | Half-maximal inhibitory concentration (IC50); G-value for clinical risk prediction [2]. | Yes (Regulatory guidelines) [2] | Inter-assay variability exists; choice between cell-based and membrane vesicle assays is critical [2]. |

| Advanced 3D Blood-Brain Barrier (BBB) Models [3] | Predicting CNS penetration for neurotherapeutic targets; studying complex barrier biology. | Permeability coefficients; transcriptomic and protein expression analysis. | Emerging best practice | Enhanced physiological relevance; incorporates flow, shear stress, and multiple cell types [3]. |

Strategies to Improve Permeability

If initial permeability is low, consider these formulation and chemical strategies:

- Investigate Efflux Transporter Interplay: Ticlatone's structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp). Using validated assays to determine IC50 values is crucial for assessing drug-drug interaction risk and understanding how efflux limits absorption [2].

- Utilize Penetration Enhancer Combinations: Rare, synergistic mixtures of Chemical Penetration Enhancers (CPEs) can significantly boost permeability. High-throughput screening systems like INSIGHT can identify "hot spot" combinations that offer high enhancement with low irritation potential [4].

- Apply Predictive Computational Models: Machine learning models, particularly Atom-Attention Message Passing Neural Networks (AA-MPNN) combined with contrastive learning, can accurately predict properties like Caco-2 and BBB permeability early in development. These tools are accessible via cloud platforms like Enalos, helping prioritize compounds with favorable permeability profiles [5].

Troubleshooting Common Experimental Problems

Here are solutions to frequently encountered issues in permeability assays:

- High Variability in Caco-2 Data

- Problem: Inconsistent Papp values between assay runs.

- Solution: Implement strict internal validation per regulatory guidelines. Use at least 25 model drugs to establish a correlation curve between Papp and human intestinal absorption (fa). Ensure culture conditions, passage number, and differentiation time (typically 21 days) are standardized [1].

- Low Permeability Despite Good Log P

- Problem: The compound is lipophilic but shows poor permeability.

- Solution: The compound is likely a substrate for efflux transporters. Confirm this using bidirectional assays (e.g., B-A vs A-B transport in Caco-2) and specific transporter inhibitors [2].

- Discrepancy Between In Vitro and In Vivo Results

- Problem: Good in vitro permeability does not translate to in vivo absorption.

- Solution: Standard 2D Caco-2 models lack physiological context. Transition to more advanced 3D models that incorporate fluid flow and multi-cellular interactions to better mimic the in vivo environment [3].

Experimental Protocol: Caco-2 Permeability Assay

For reliable results, follow this standardized protocol for the Caco-2 model [1]:

- Cell Culture & Seeding: Grow Caco-2 cells to 80-90% confluence. Seed onto collagen-coated Transwell inserts at a high density (e.g., 60,000 - 100,000 cells/cm²).

- Monolayer Differentiation & Validation: Culture for 21-23 days, changing the medium every 2-3 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and the Papp of a low-permeability marker like mannitol.

- Transport Experiment:

- Prepare test compounds (e.g., this compound) and reference standards in transport buffer.

- Add compound to the donor compartment (A for apical-to-basolateral transport, B for basolateral-to-apical to assess efflux).

- Sample from the receiver compartment at regular intervals over 2 hours.

- Sample Analysis & Calculation:

- Analyze samples using HPLC-MS/MS.

- Calculate the Apparent Permeability Coefficient (Papp) using the formula:

( Papp = (dQ/dt) / (A \times C_0) )

where

dQ/dtis the transport rate,Ais the filter surface area, andC_0is the initial donor concentration.

- Data Interpretation:

- Classify permeability: High (Papp ≥ 10 × 10⁻⁶ cm/s), Moderate (Papp 1-10 × 10⁻⁶ cm/s), Low (Papp < 1 × 10⁻⁶ cm/s) [1].

Caco-2 Permeability Assay Workflow

Advanced Pathway: Computational Workflow

For early-stage prediction, follow this computational pathway [5]:

Computational Permeability Prediction Workflow

References

- 1. Caco-2 Cell Line Standardization with Pharmaceutical ... [pmc.ncbi.nlm.nih.gov]

- 2. Translatability of in vitro Inhibition Potency to in vivo P ... [pubmed.ncbi.nlm.nih.gov]

- 3. 3D in vitro blood–brain barrier models: recent advances ... [frontiersin.org]

- 4. Penetration Enhancer Combinations for Transdermal ... [patents.justia.com]

- 5. Prediction of blood–brain barrier and Caco-2 permeability through the... [jcheminf.biomedcentral.com]

Scientific Rationale for Combination Therapy

Ticlatone is an antifungal drug with a 1,2-benzisothiazol-3(2H)-one structure. Recent research has identified 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), a compound highly similar to this compound, which exhibits antibacterial activity and synergizes with aminoglycoside antibiotics [1] [2].

The proposed mechanism involves the inhibition of a bacterial hydroperoxide reductase, OhrB. This disruption of the bacterial oxidative stress defense system makes the bacteria more susceptible to aminoglycosides [1] [2]. The experimental workflow for investigating this synergy is outlined below.

Experimental Data on 6D1 and Aminoglycoside Synergy

The table below summarizes key quantitative data for compound 6D1, which can serve as a reference for your experiments with this compound.

| Parameter | Value for 6D1 | Experimental Details |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 1 mg/L against A. baumannii ATCC19606 [1] | Determined via broth microdilution in LB medium after 24h at 37°C. |

| Spectrum of Activity | Moderate activity vs. S. aureus (MIC=2.5 mg/L). Less active vs. K. pneumoniae, P. aeruginosa (MIC ≥5 mg/L) [1]. | |

| Synergy with Aminoglycosides | Yes, with Kanamycin and Gentamicin [2]. | Confirmed by checkerboard assay against NDM-1-producing carbapenem-resistant K. pneumoniae. |

| Proposed Molecular Target | Plasmid-derived hydroperoxide reductase (OhrB) in A. baumannii [1] [2]. | Target identified via whole-genome sequencing of spontaneously resistant mutants; binding confirmed by Surface Plasmon Resonance (SPR). |

Detailed Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index and confirm synergy between compounds [1] [2].

- Prepare Stock Solutions: Dissolve 6D1 (or this compound) and the aminoglycoside antibiotic (e.g., kanamycin) according to manufacturer specifications. Use appropriate solvents (e.g., DMSO for 6D1), ensuring final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).

- Dilution Scheme: In a 96-well microtiter plate, prepare a two-dimensional checkerboard of serial dilutions.

- Dilute one agent (e.g., 6D1) along the rows in a horizontal direction.

- Dilute the second agent (e.g., kanamycin) along the columns in a vertical direction.

- Inoculate: Add a standardized bacterial inoculum (e.g., (5 \times 10^5) CFU/mL) to each well.

- Incubate: Incubate the plate at (37^\circ C) for 16-20 hours.

- Calculate FIC Index: Determine the MIC of each drug alone and in combination. The FIC index is calculated as: ( \text{FICI} = \frac{\text{MIC of drug A in combination}}{\text{MIC of drug A alone}} + \frac{\text{MIC of drug B in combination}}{\text{MIC of drug B alone}} )

Surface Plasmon Resonance (SPR) for Target Binding

This protocol is used to confirm direct binding between the small molecule (e.g., 6D1) and its putative protein target (e.g., OhrB) [1].

- Protein Immobilization: Purify the recombinant target protein (e.g., OhrB). Covalently immobilize it on a CM5 sensor chip via amine coupling, following the manufacturer's instructions.

- Running Buffer: Use HEPES-buffered saline (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween 20) supplemented with 0.1% DMSO.

- Ligand Analysis: Serially dilute the small molecule (6D1) in the running buffer. Pass these solutions over the protein-immobilized chip.

- Data Analysis: Monitor the association and dissociation in real-time. Use the reference cell (without protein) and blank runs for subtraction. Calculate kinetic parameters ((k_a), (k_d)) and the equilibrium dissociation constant ((K_D)) using the Biacore evaluation software.

Common Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| High MIC for 6D1/ticlatone. | Pre-existing resistance in bacterial strain. | Verify strain genotype; use ATCC19606 or other recommended strains. Select spontaneously resistant mutants to identify target [1]. |

| No synergy observed in checkerboard assay. | Incorrect drug ratios or solvent toxicity. | Ensure DMSO concentration is ≤1%. Widen the concentration range tested for both drugs. Include a positive control (e.g., 6D1 with kanamycin). |

| Unstable signal in SPR. | Protein degradation or non-specific binding. | Use freshly purified protein. Include a detergent (e.g., 0.05% Tween 20) in the running buffer to reduce non-specific binding [1]. |

| High variation in MIC results. | Inconsistent bacterial inoculum density. | Standardize the initial bacterial culture to an OD600 of 0.6 (mid-log phase) and dilute to a precise density (e.g., 1:1000) for the assay [4]. |

Key Takeaways for Your Research

- Focus on Analogues: Given the limited direct data on this compound, the well-studied analogue 6D1 provides a robust model for designing your experiments on combination therapy with aminoglycosides.

- Mechanism is Key: The proposed mechanism involving disruption of bacterial oxidative stress defenses (via OhrB inhibition) is a promising avenue to explore for this compound itself.

- Standardize Assays: The checkerboard assay is the gold standard for in vitro synergy testing. Pay close attention to bacterial inoculum size and solvent controls to ensure reproducible results.

References

- 1. A small molecule interacts with pMAC-derived hydroperoxide ... [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule interacts with pMAC-derived ... [nature.com]

- 3. Combination drugs: establishing additivity is a top priority [healio.com]

- 4. Repurposing Screen Identifies Unconventional Drugs With ... [pmc.ncbi.nlm.nih.gov]

How is an HPLC Method for a Drug Substance Developed?

Developing a robust High-Performance Liquid Chromatography (HPLC) method is a systematic process crucial for drug analysis, from discovery to quality control [1]. The goal is to create a procedure that is specific, accurate, precise, and reproducible regardless of the operator or instrument [1].

The workflow below outlines the key stages of this process.

Troubleshooting Common HPLC Issues

Here are some frequent challenges encountered during HPLC analysis and their potential solutions.

| Issue | Possible Causes | Troubleshooting Steps |

|---|

| Poor Peak Shape (Tailing) | - Active sites on column

- Incorrect mobile phase pH

- Column degradation | - Use a high-quality end-capped column

- Ensure mobile phase pH is 2 units away from analyte pKa [2]

- Flush column or replace if old | | Irretention on Reversed-Phase Column | Analyte is too polar | - Use a HILIC column method [1]

- Derivatize the analyte to increase hydrophobicity [3]

- Use a polar-embedded C18 column [2] | | Retention Time Drift | - Mobile phase evaporation

- Column temperature fluctuation

- Column degradation | - Prepare fresh mobile phase regularly

- Use a column heater [2]